
azanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium bromide, also known as ammonium bromide, is an inorganic compound with the chemical formula NH₄Br. It is a white crystalline solid that is highly soluble in water. Azanium bromide is commonly used in various applications, including as a flame retardant, in photography, and in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanium bromide can be synthesized through the reaction of ammonia (NH₃) with hydrobromic acid (HBr). The reaction is as follows:
NH3+HBr→NH4Br
This reaction is typically carried out in an aqueous solution at room temperature. The resulting azanium bromide can be crystallized by evaporating the water.
Industrial Production Methods
In industrial settings, azanium bromide is produced by reacting ammonia gas with hydrogen bromide gas. The gases are combined in a controlled environment, and the resulting azanium bromide is collected as a solid. This method allows for large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Azanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: Azanium bromide can participate in substitution reactions where the bromide ion (Br⁻) is replaced by another anion.
Oxidation-Reduction Reactions: Azanium bromide can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃), which reacts with azanium bromide to form silver bromide (AgBr) and ammonium nitrate (NH₄NO₃).
Oxidation-Reduction Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize azanium bromide, while reducing agents like zinc (Zn) can reduce it.
Major Products Formed
Substitution Reactions: Silver bromide (AgBr) and ammonium nitrate (NH₄NO₃).
Oxidation-Reduction Reactions: Various products depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Azanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of bromide ions.
Biology: Azanium bromide is used in the preparation of buffer solutions and in certain biochemical assays.
Medicine: It is used in the formulation of certain pharmaceuticals and as a sedative in veterinary medicine.
Industry: Azanium bromide is used in the production of photographic chemicals, flame retardants, and in the synthesis of other bromine compounds.
Mécanisme D'action
Azanium bromide exerts its effects primarily through the release of bromide ions (Br⁻) in aqueous solutions. These bromide ions can interact with various molecular targets and pathways, depending on the specific application. For example, in pharmaceuticals, bromide ions can act as sedatives by affecting the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium bromide (NaBr): Similar to azanium bromide, sodium bromide is also a source of bromide ions and is used in similar applications.
Potassium bromide (KBr): Another bromide salt with similar uses in photography, medicine, and as a reagent in chemical reactions.
Uniqueness
Azanium bromide is unique in its ability to release ammonium ions (NH₄⁺) in addition to bromide ions (Br⁻). This dual release makes it particularly useful in applications where both ions are needed, such as in certain buffer solutions and biochemical assays.
Propriétés
Formule moléculaire |
BrH4N |
|---|---|
Poids moléculaire |
98.94 g/mol |
Nom IUPAC |
azanium;bromide |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i;1+1 |
Clé InChI |
SWLVFNYSXGMGBS-IEOVAKBOSA-N |
SMILES isomérique |
[15NH4+].[Br-] |
SMILES canonique |
[NH4+].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile](/img/structure/B12950788.png)
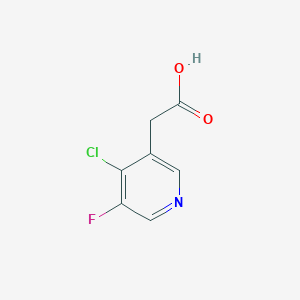
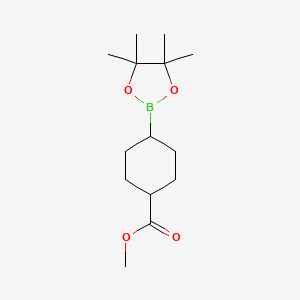

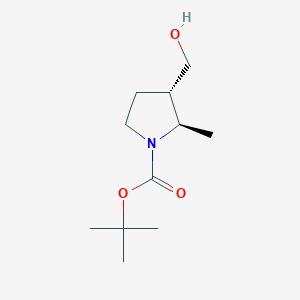
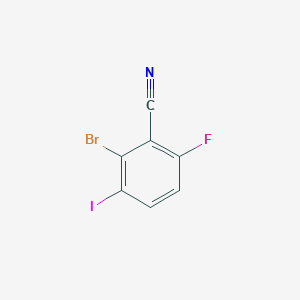
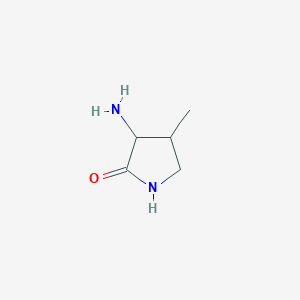


![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)



